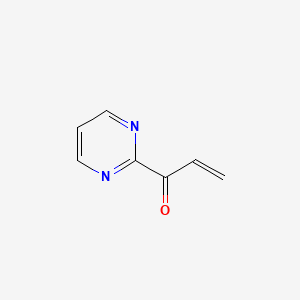
1-(Pyrimidin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically involves refluxing the reactants in ethanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenone group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
- 3-(Pyridin-2-yl)prop-2-en-1-one
- 1-(Pyridin-2-yl)prop-2-en-1-one
- 4-(Pyridin-2-yl)prop-2-en-1-one
Uniqueness: 1-(Pyrimidin-2-yl)prop-2-en-1-one is unique due to the presence of the pyrimidine ring, which imparts distinct biological activities compared to its pyridine analogs. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties .
Actividad Biológica
1-(Pyrimidin-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound, characterized by its α,β-unsaturated carbonyl structure, exhibits several pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets due to the presence of the pyrimidine ring and the reactive enone group.
Biological Activities
Antioxidant Activity
Research indicates that chalcones, including this compound, can induce the expression of heme oxygenase-1 (HO-1), an important enzyme in oxidative stress response. The activation of the Nrf2-Keap1 signaling pathway is crucial for this process, which enhances cellular defense mechanisms against oxidative damage .
Anticancer Properties
Studies have shown that various chalcone derivatives possess significant anticancer activity. For instance, this compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro assays demonstrated that compounds with similar structures could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Chalcones are known to exhibit broad-spectrum antibacterial and antifungal activities. For example, a related study found that certain pyrimidine derivatives showed promising results against various bacterial strains, indicating that this compound may also share these properties .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Induction of HO-1 via Nrf2-Keap1 pathway | |
| Anticancer | Induction of apoptosis and ROS generation | |
| Antimicrobial | Broad-spectrum activity against bacteria |
Case Study: Anticancer Activity
A recent study evaluated the anticancer potential of several chalcone derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell growth in various cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells. Notably, these compounds demonstrated better selectivity compared to traditional chemotherapeutics like 5-Fluorouracil .
Propiedades
Fórmula molecular |
C7H6N2O |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-pyrimidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-6(10)7-8-4-3-5-9-7/h2-5H,1H2 |
Clave InChI |
JVXKNCINSVMIKI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















